1-Propylcyclobutanamine hydrochloride
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Overview
Description
1-Propylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClN. It is an organic building block used in various chemical syntheses and research applications. The compound is characterized by a cyclobutane ring substituted with a propyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylcyclobutanamine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes. The primary amine can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . The reaction typically involves the use of alkyl halides, such as alkyl iodides or bromides, which react with ammonia to form the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Propylcyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Propylcyclobutanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Propylcyclobutanamine hydrochloride involves its interaction with molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
1-Propylcyclobutanamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: Similar structure but lacks the propyl group.
Propylamine: Similar structure but lacks the cyclobutane ring.
Cyclopropylamine: Contains a cyclopropane ring instead of a cyclobutane ring.
Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a propyl group, which imparts specific chemical and physical properties. This combination makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
1-propylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-7(8)5-3-6-7;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCATSIVSGVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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